molecular formula C19H16FN3O3S B2951949 5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 672949-23-4

5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Cat. No.: B2951949
CAS No.: 672949-23-4
M. Wt: 385.41
InChI Key: IIHDLNJTOZXPJR-UHFFFAOYSA-N
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Description

5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a synthetically designed small molecule that belongs to the imidazoquinazolinone chemical class, a scaffold of significant interest in medicinal chemistry and drug discovery. This compound is specifically engineered for research applications, particularly in the field of oncology and cellular signaling. Its primary research value lies in its potential as a potent and selective protein kinase inhibitor. Kinases are critical enzymes involved in signal transduction cascades that regulate cell growth, differentiation, and survival, and their dysregulation is a hallmark of numerous diseases, including cancers. The molecular architecture of this compound, featuring a planar heterocyclic core, is designed to competitively bind to the ATP-binding pocket of various kinase targets. The 8,9-dimethoxy substitutions are known to contribute to hydrogen bonding and hydrophobic interactions within the kinase active site, enhancing binding affinity and selectivity. The 5-[(3-fluorobenzyl)sulfanyl] moiety extends into a hydrophobic region of the pocket, a common feature in many well-characterized kinase inhibitors, which can determine specificity towards particular kinase families . In a research setting, this compound is a valuable pharmacological tool for elucidating complex kinase-driven pathways. It is employed in in vitro enzymatic assays to profile inhibitory activity against a panel of recombinant kinases, helping to map its selectivity and potency. In cellular models, researchers use it to investigate the downstream effects of kinase inhibition on cell cycle progression, induction of apoptosis, and suppression of proliferation in various cancer cell lines. Furthermore, it serves as a critical lead compound in structure-activity relationship (SAR) studies, where systematic modifications are made to its structure to optimize its pharmacological profile and understand the key chemical features required for biological activity. This product is provided "For Research Use Only" and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

5-[(3-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-25-15-7-13-14(8-16(15)26-2)21-19(23-9-17(24)22-18(13)23)27-10-11-4-3-5-12(20)6-11/h3-8H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHDLNJTOZXPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazoquinazolinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.

    Attachment of the fluorobenzyl group: This step involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the imidazoquinazolinone core.

    Formation of the sulfanyl linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazoquinazolinone core.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified imidazoquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one involves its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain enzymes or receptors, while the sulfanyl linkage and dimethoxy groups contribute to its overall stability and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents at positions 5 (sulfanyl group) and 3 (optional benzyl group). The table below summarizes critical differences:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Melting Point (°C) Key References
Target Compound: 5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one 3-Fluorobenzylsulfanyl ~423.4 (estimated) Not reported N/A
5-(Methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one Methylsulfanyl 231.27 Not reported
3-Benzyl-5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2-one Benzylsulfanyl + 3-benzyl 457.54 Not reported
8,9-Dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one Trifluoro-3-butenylsulfanyl 385.4 Not reported
3-Benzyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one 3-Methylbenzylsulfanyl + 3-benzyl 471.58 >90% purity
Key Observations:
  • Molecular Weight : Bulkier substituents (e.g., trifluoro-3-butenylsulfanyl) increase molecular weight, which may influence solubility and bioavailability .
  • Synthetic Yields : Analogs with simpler substituents (e.g., methylsulfanyl) are synthesized in moderate yields (~39–42%), while fluorinated derivatives require more specialized protocols .

Biological Activity

5-[(3-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound is characterized by a quinazolinone core structure, which is often associated with various biological activities, including kinase inhibition and antimicrobial properties.

Chemical Structure and Properties

  • Molecular Formula : C19H16FN3O3S
  • Molecular Weight : 385.41 g/mol
  • CAS Number : 672949-23-4

The compound features a fluorobenzyl group attached to a sulfanyl moiety, along with methoxy substituents that enhance its chemical reactivity and biological interactions. Its structural components suggest potential for diverse biological activities.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities. Key areas of research include:

  • Kinase Inhibition : The imidazo[1,2-c]quinazolin-2(3H)-one structure is prevalent in known kinase inhibitors. Further research could elucidate the specific kinases targeted by this compound.
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial effects. For instance, related structures have demonstrated inhibitory activity against various bacterial strains, suggesting that this compound may exhibit similar properties.

Research Findings

  • In Vitro Studies : Initial in vitro studies have shown that the compound can inhibit the growth of certain bacterial strains at low concentrations. For example, compounds with similar structures have demonstrated ID50 values in the nanomolar range against pathogens like E. coli and S. faecium .
  • Mechanism of Action : Understanding the interaction of this compound with biological targets is crucial for determining its mechanism of action. Interaction studies are ongoing to map out these pathways.

Comparative Analysis with Related Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameCAS NumberKey Features
5-(benzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one477768-52-8Contains a benzyl sulfanyl group without fluorine
5-(4-fluorobenzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one1030938-55-6Similar structure with different fluorine placement
5-(chlorobenzylsulfanyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one3759313Chlorine instead of fluorine affecting reactivity

Case Studies and Applications

Research into the biological activity of this compound has implications for drug development in several areas:

  • Cancer Therapy : Given its potential kinase inhibition properties, there is interest in exploring its application in cancer therapeutics.
  • Infectious Disease Treatment : The antimicrobial properties observed in related compounds suggest that this compound could be developed as a novel antibiotic.

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